费德拉替尼
描述
Fedratinib is a small molecule inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. It is marketed under the brand name Inrebic. Fedratinib functions as a selective inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways involved in the production and growth of blood cells .
科学研究应用
费德里尼布有几个科学研究应用,包括:
化学: 用作模型化合物来研究 JAK2 抑制剂的行为及其与其他分子的相互作用。
生物学: 在研究中用于了解 JAK2 在细胞信号通路中的作用及其对细胞增殖和凋亡的影响。
医学: 研究其在治疗各种骨髓增殖性疾病和其他癌症方面的治疗潜力。
作用机制
费德里尼布通过抑制 Janus 激酶 2 (JAK2) 的活性发挥作用。JAK2 是一种酪氨酸激酶,在参与血液细胞产生和生长的信号通路中起着至关重要的作用。通过抑制 JAK2,费德里尼布阻止了信号转导子和转录激活因子 (STAT) 蛋白的磷酸化,从而抑制细胞分裂并诱导凋亡。 这种机制在治疗骨髓纤维化方面特别有效,因为 JAK2 在骨髓纤维化中通常过度活跃 .
生化分析
Biochemical Properties
Fedratinib interacts with the enzyme JAK2 and inhibits its activity . This interaction is competitive, meaning that Fedratinib competes with the natural substrate of JAK2 for binding . The inhibition of JAK2 by Fedratinib leads to a decrease in the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5 .
Cellular Effects
Fedratinib has a significant impact on various types of cells and cellular processes. It inhibits cell division and induces apoptosis . Patients taking Fedratinib may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase .
Molecular Mechanism
The molecular mechanism of Fedratinib involves the inhibition of JAK2, which in turn inhibits the phosphorylation of STAT3 and STAT5 . This prevents cell division and induces apoptosis .
Temporal Effects in Laboratory Settings
In the phase 2 JAKARTA2 trial, Fedratinib 400 mg once daily improved spleen volume and myelofibrosis symptom burden in patients with myelofibrosis resistant/intolerant to prior treatment . Long-term data are lacking due to early termination .
Dosage Effects in Animal Models
In mouse models of hemophagocytic lymphohistiocytosis, Fedratinib, at clinically-relevant doses, was well-tolerated and suppressed IFN-γ–mediated STAT1 phosphorylation . The effects of Fedratinib varied with different dosages .
Metabolic Pathways
Fedratinib is metabolized primarily by the cytochrome P450 (CYP) enzyme CYP3A and secondarily by CYP2C19 . It also shows complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction of CYP enzymes including CYP3A .
Transport and Distribution
While specific transporters or binding proteins for Fedratinib have not been identified, it is known that Fedratinib is taken orally and is distributed within the body to exert its effects .
Subcellular Localization
Given its mechanism of action, it is likely that Fedratinib localizes to the cytoplasm where it can interact with JAK2 .
准备方法
合成路线和反应条件
费德里尼布通过一个多步骤过程合成,该过程涉及几个关键中间体反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保所需的化学转化 .
工业生产方法
在工业环境中,费德里尼布的生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。 该过程包括严格的质量控制措施,以确保最终产品符合制药使用的要求 .
化学反应分析
反应类型
费德里尼布经历了几种类型的化学反应,包括:
氧化: 这种反应涉及在分子中添加氧或去除氢。
还原: 这种反应涉及在分子中添加氢或去除氧。
取代: 这种反应涉及用另一个官能团取代一个官能团.
常见的试剂和条件
在涉及费德里尼布的反应中使用的常见试剂包括像过氧化氢这样的氧化剂,像硼氢化钠这样的还原剂,以及各种有机溶剂。 反应条件通常包括控制温度和 pH 值,以确保预期的结果 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会产生羟基化的衍生物,而还原反应可能会产生脱羟基的化合物 .
相似化合物的比较
类似化合物
芦可替尼: 另一种用于治疗骨髓纤维化的 JAK2 抑制剂。与费德里尼布不同,芦可替尼也抑制 JAK1。
费德里尼布的独特性
费德里尼布对 JAK2 的选择性优于其他 JAK 家族成员,这可能导致与其他 JAK 抑制剂相比不同的副作用特征。 此外,费德里尼布在对芦可替尼有抵抗力或耐受性不良的患者中显示出疗效,使其成为二线疗法的宝贵选择 .
属性
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXLOJCABQBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239483 | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4µg/mL | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936091-26-8 | |
Record name | Fedratinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936091-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fedratinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fedratinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEDRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。